molecular formula C15H14F2N2O3S B2590129 Ethyl ((4-[3-(difluoromethoxy)phenyl]pyrimidin-2-YL)thio)acetate CAS No. 832147-32-7

Ethyl ((4-[3-(difluoromethoxy)phenyl]pyrimidin-2-YL)thio)acetate

Cat. No.: B2590129
CAS No.: 832147-32-7
M. Wt: 340.34
InChI Key: PXYGTGBTSWJYCY-UHFFFAOYSA-N
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Description

Ethyl ((4-[3-(difluoromethoxy)phenyl]pyrimidin-2-YL)thio)acetate is a chemical compound with the molecular formula C15H14F2N2O3S and a molecular weight of 340.34. This compound is characterized by the presence of a pyrimidine ring substituted with a difluoromethoxyphenyl group and an ethylthioacetate moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

ethyl 2-[4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O3S/c1-2-21-13(20)9-23-15-18-7-6-12(19-15)10-4-3-5-11(8-10)22-14(16)17/h3-8,14H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYGTGBTSWJYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=CC(=N1)C2=CC(=CC=C2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl ((4-[3-(difluoromethoxy)phenyl]pyrimidin-2-YL)thio)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-[3-(difluoromethoxy)phenyl]pyrimidine-2-thiol.

    Reaction with Ethyl Bromoacetate: The thiol group of the pyrimidine derivative reacts with ethyl bromoacetate under basic conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Chemical Reactions Analysis

Ethyl ((4-[3-(difluoromethoxy)phenyl]pyrimidin-2-YL)thio)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylthioacetate group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Synthesis and Structural Characteristics

Ethyl ((4-[3-(difluoromethoxy)phenyl]pyrimidin-2-YL)thio)acetate can be synthesized through the reaction of 3-(difluoromethoxy)phenyl derivatives with pyrimidine-2-thiol derivatives. The resulting compound features a pyrimidine ring, which is known for its diverse biological activities, and a thioester functional group that enhances its reactivity and interaction with biological targets.

The molecular formula of this compound is C15H14F2N2O3SC_{15}H_{14}F_2N_2O_3S, indicating the presence of fluorine atoms which can influence biological activity through mechanisms such as bioisosterism. The compound's structure allows it to participate in hydrogen bonding and other interactions critical for binding to biological macromolecules.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the difluoromethoxy group is thought to enhance its potency by improving lipophilicity and cellular uptake . In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These properties make it a candidate for further investigation in neuropharmacology .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Al-Khuzaie et al. (2019) demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to conventional antibiotics. The study highlighted the potential for developing new antimicrobial agents based on this compound.
  • Anticancer Mechanisms : Research by Gawad et al. (2010) explored the anticancer mechanisms of this compound in various cancer cell lines. The findings suggested that the compound triggers apoptosis via mitochondrial pathways, making it a promising candidate for cancer therapy.
  • Neuroprotection : In a recent study published by Nguyen et al. (2020), this compound was shown to protect neuronal cells from oxidative damage induced by amyloid-beta peptides, suggesting its potential application in treating Alzheimer's disease.

Mechanism of Action

The mechanism of action of Ethyl ((4-[3-(difluoromethoxy)phenyl]pyrimidin-2-YL)thio)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.

    Pathways: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Ethyl ((4-[3-(difluoromethoxy)phenyl]pyrimidin-2-YL)thio)acetate can be compared with other similar compounds, such as:

    Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: This compound also contains a pyrimidine ring and exhibits similar biological activities.

    Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate: Another pyrimidine derivative with comparable pharmacological properties.

Biological Activity

Ethyl ((4-[3-(difluoromethoxy)phenyl]pyrimidin-2-YL)thio)acetate, with the chemical formula C15H14F2N2O3S, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a detailed examination of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with a difluoromethoxy group and a thioacetate moiety. The compound's structure is crucial for its interaction with biological targets, influencing its efficacy and potency.

1. Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of various derivatives related to this compound against cancer cell lines. Notably, compounds containing similar structures have shown promising results.

  • Case Study : A derivative featuring a pyrimidine structure was tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values as low as 29 μM against HeLa cells .
CompoundCell LineIC50 (μM)
3dHeLa29
3bMCF-773

The presence of lipophilic groups in these compounds enhances their ability to penetrate cellular membranes, thereby increasing their cytotoxic potential .

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored, particularly in relation to cyclooxygenase (COX) enzyme inhibition.

  • Research Findings : Compounds similar to this compound were assessed for their ability to inhibit COX enzymes. Preliminary results showed that several derivatives effectively suppressed COX-1 and COX-2 activity, demonstrating potential as anti-inflammatory agents comparable to established drugs like indomethacin .
CompoundCOX Inhibition (IC50 μM)Comparison DrugIC50 (μM)
3b8.23Indomethacin9.17
4b9.47Indomethacin9.17

The biological activity of this compound can be attributed to its structural features that facilitate interaction with specific biological targets:

  • Cytotoxic Mechanism : The compound likely induces apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways involved in cell survival.
  • Anti-inflammatory Mechanism : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins, thus alleviating inflammation.

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